Binding Selectivity: SB-216641A Exhibits 25-Fold Discrimination Between h5-HT1B and h5-HT1D Receptors
In radioligand binding studies using human receptors expressed in CHO cells, SB-216641A demonstrates high affinity for h5-HT1B receptors (pKi = 9.0) and 25-fold lower affinity for h5-HT1D receptors [1]. In contrast, the comparator compound BRL-15572 shows 60-fold higher affinity for h5-HT1D (pKi = 7.9) than for h5-HT1B receptors [1]. This complementary selectivity profile enables definitive pharmacological discrimination between the two closely related receptor subtypes.
| Evidence Dimension | Receptor binding affinity (pKi) and selectivity ratio |
|---|---|
| Target Compound Data | pKi = 9.0 at h5-HT1B; 25-fold selectivity over h5-HT1D |
| Comparator Or Baseline | BRL-15572: pKi = 7.9 at h5-HT1D; 60-fold selectivity over h5-HT1B |
| Quantified Difference | SB-216641A shows 25-fold h5-HT1B selectivity; BRL-15572 shows 60-fold h5-HT1D selectivity in the opposite direction |
| Conditions | CHO cells expressing recombinant human 5-HT1B and 5-HT1D receptors |
Why This Matters
This orthogonal selectivity enables researchers to pair SB-216641A with BRL-15572 to unambiguously dissect 5-HT1B- versus 5-HT1D-mediated contributions in complex biological systems.
- [1] Price GW, Burton MJ, Collin LJ, Duckworth M, Gaster L, Göthert M, Jones BJ, Roberts C, Watson JM, Middlemiss DN. SB-216641 and BRL-15572—compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 1997;356(3):312-320. View Source
